molecular formula C3H7NO3 B100593 Methyl (hydroxymethyl)-carbamate CAS No. 15438-65-0

Methyl (hydroxymethyl)-carbamate

Cat. No.: B100593
CAS No.: 15438-65-0
M. Wt: 105.09 g/mol
InChI Key: QLIOROOVARTAMQ-UHFFFAOYSA-N
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Description

Methyl (hydroxymethyl)-carbamate is a chemical compound with the molecular formula C3H7NO3 and a molecular weight of 105.0926 g/mol It is an ester derivative of carbamic acid, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (hydroxymethyl)-carbamate can be synthesized through the reaction of carbamic acid derivatives with methanol under controlled conditions. One common method involves the esterification of carbamic acid with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically requires heating to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of carbamic acid, (hydroxymethyl)-, methyl ester may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (hydroxymethyl)-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Carbamic acid and methanol.

    Oxidation: Carbamic acid derivatives.

    Substitution: Carbamate derivatives.

Mechanism of Action

The mechanism of action of carbamic acid, (hydroxymethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing carbamic acid, which can then interact with enzymes or other biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (hydroxymethyl)-carbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for hydrogen bonding and increases its versatility in chemical reactions compared to other carbamate derivatives .

Properties

CAS No.

15438-65-0

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

IUPAC Name

methyl N-(hydroxymethyl)carbamate

InChI

InChI=1S/C3H7NO3/c1-7-3(6)4-2-5/h5H,2H2,1H3,(H,4,6)

InChI Key

QLIOROOVARTAMQ-UHFFFAOYSA-N

SMILES

COC(=O)NCO

Canonical SMILES

COC(=O)NCO

15438-65-0

Origin of Product

United States

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